molecular formula C14H17NO5 B2853623 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde CAS No. 1241097-81-3

3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde

Cat. No. B2853623
M. Wt: 279.292
InChI Key: RTRYVGZSWWZVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with oxazolidinones . For instance, a two-step process was used to synthesize 3-[(4-substituted)(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-ones . The process involved the reaction of two moles of oxazolidin-2-one with phosphorus oxychloride in dry tetrahydrofuran in the presence of triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis of Optically Pure α-Amino Aldehydes and α-Amino Acids

The compound 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde has been identified as a precursor in the synthesis of optically pure α-amino aldehydes and α-amino acids. Researchers have found that both enantiomers of related oxazolidinones, accessible from simple 2-oxazolone heterocycles, are good candidates for chiral synthons in preparing these compounds, which are crucial for various biochemical applications and drug synthesis (Morita et al., 2001).

As Intermediate in Synthesis Processes

The compound has also been used as an intermediate in the synthesis of 2-(alkylamino)-1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-aryloxazolidines. This demonstrates its utility in creating compounds with significant pharmacological interest through straightforward synthetic routes (Moshkin & Sosnovskikh, 2013).

Spectroscopic Studies and Structural Analysis

Spectroscopic studies and structural analysis of closely related compounds have provided insights into their chemical behavior and structural characteristics. For example, a compound synthesized from 2-hydroxy-3-methoxybenzaldehyde and hexachlorocyclotriphosphazene has been extensively characterized, revealing its orthorhombic crystal structure. Such studies are fundamental in understanding the reactivity and potential applications of these compounds in more complex chemical syntheses (Özay et al., 2013).

Catalytic Applications and Chemical Transformations

Research into 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde and its derivatives has explored their potential as catalysts in chemical transformations. For instance, molybdenum(VI) complexes with thiazole-hydrazone ligands have shown efficacy as reusable catalysts for the oxidation of primary alcohols and hydrocarbons. These findings open avenues for the development of environmentally friendly and efficient catalytic processes (Ghorbanloo & Maleki Alamooti, 2017).

Safety And Hazards

The safety and hazards associated with “3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde” are not specified in the search results .

Future Directions

The future directions for “3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde” are not specified in the search results .

properties

IUPAC Name

3-methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-18-13-9-11(10-16)3-4-12(13)19-7-2-5-15-6-8-20-14(15)17/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRYVGZSWWZVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCN2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.